molecular formula C8H5NaO4 B091703 Monosodium terephthalate CAS No. 15596-76-6

Monosodium terephthalate

Cat. No.: B091703
CAS No.: 15596-76-6
M. Wt: 188.11 g/mol
InChI Key: DJYPJBAHKUBLSS-UHFFFAOYSA-M
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Description

Monosodium terephthalate is a sodium salt of terephthalic acid, a key intermediate in the production of polyethylene terephthalate (PET) and other polymers. It is a white crystalline powder that is soluble in water and commonly used in various industrial applications, including the synthesis of metal-organic frameworks (MOFs) and as a precursor for other chemical compounds.

Scientific Research Applications

Monosodium terephthalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Monosodium terephthalate in the formation of MOFs involves the coordination of metal nodes and organic linkers . The localized excited state of the organic linker generated by the photon absorption decays by transferring an electron to the metal node .

Future Directions

Future research directions could involve exploring the photostability of MOFs with Mn, Co, and Ni as nodes . Additionally, the development of more efficient and scalable synthesis procedures for Monosodium terephthalate and its related compounds could be a potential area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium terephthalate can be synthesized through the neutralization of terephthalic acid with sodium hydroxide. The reaction typically involves dissolving terephthalic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is often produced using a mechanochemical synthesis route. This method involves the mechanical grinding of terephthalic acid with sodium hydroxide in a ball mill, which facilitates the reaction without the need for solvents. This approach is advantageous due to its efficiency and alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Monosodium terephthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disodium terephthalate.

    Reduction: It can be reduced to form terephthalic acid.

    Substitution: It can participate in substitution reactions to form derivatives such as sulfonated terephthalates.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite or hydrogen peroxide under alkaline conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.

Major Products Formed:

    Oxidation: Disodium terephthalate.

    Reduction: Terephthalic acid.

    Substitution: Sulfonated terephthalates.

Comparison with Similar Compounds

    Disodium terephthalate: Similar in structure but contains two sodium ions instead of one.

    Terephthalic acid: The parent compound of monosodium terephthalate, lacking the sodium ion.

    Sulfonated terephthalates: Derivatives of this compound with sulfonic acid groups attached.

Uniqueness: this compound is unique due to its specific coordination properties and solubility in water, making it particularly useful in the synthesis of metal-organic frameworks and other applications where precise control over molecular interactions is required .

Properties

IUPAC Name

sodium;4-carboxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPJBAHKUBLSS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15596-76-6
Record name 1,4-Benzenedicarboxylic acid, sodium salt (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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